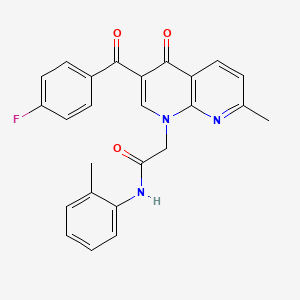

2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Description

The compound 2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a 1,8-naphthyridinone derivative characterized by a 7-methyl-4-oxo core substituted at the 3-position with a 4-fluorobenzoyl group and at the 1-position with an N-(o-tolyl)acetamide moiety. The 4-fluorobenzoyl group introduces electron-withdrawing properties, while the o-tolyl (2-methylphenyl) acetamide substituent contributes steric bulk and moderate lipophilicity. This scaffold is common in medicinal chemistry for targeting enzymes or receptors via hydrophobic and π-stacking interactions.

Properties

IUPAC Name |

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O3/c1-15-5-3-4-6-21(15)28-22(30)14-29-13-20(23(31)17-8-10-18(26)11-9-17)24(32)19-12-7-16(2)27-25(19)29/h3-13H,14H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCUCECGMQZLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic derivative of naphthyridine, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of a fluorobenzoyl group and acetamide moiety suggests potential applications in cancer treatment and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.36 g/mol. The structure includes a naphthyridine core, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide have shown promising results against various human cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study by evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines using the crystal violet assay. The results indicated that certain derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM, suggesting potent antiproliferative activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SISO (Cervical Cancer) | 2.87 |

| Compound B | RT-112 (Bladder Cancer) | 3.06 |

| Test Compound | Various | Pending |

Antimicrobial Activity

In addition to anticancer properties, naphthyridine derivatives have been investigated for their antimicrobial effects. The minimum inhibitory concentration (MIC) of related compounds has been assessed against various bacterial and fungal strains.

Antimicrobial Efficacy

A comparative study showed that certain naphthyridine derivatives displayed varying levels of antibacterial and antifungal activity when tested against cultured pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| C. albicans | 8 |

The biological activity of 2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Molecular docking studies suggest that this compound can effectively bind to specific targets within the cancer cells, disrupting their function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on the Benzoyl/Sulfonyl Group :

- The 4-fluorobenzoyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorobenzoyl (E999-0294, logP = 2.67) and the hydrophobic 4-ethylbenzoyl (). The 4-methylbenzenesulfonyl group in introduces a bulkier, more polar moiety, likely altering solubility and target binding .

Acetamide Side Chain Modifications: The N-(o-tolyl) group in the target compound balances lipophilicity and steric hindrance.

Physicochemical Properties :

- The chlorinated analog E999-0294 exhibits a logP of 2.67, suggesting moderate lipophilicity, while its calculated water solubility (logSw = -3.61) indicates poor aqueous solubility . Compounds with sulfonyl groups () may display improved solubility due to increased polarity.

Implications for Drug Development

- Electron-Withdrawing Groups : Fluorine and chlorine substituents enhance metabolic stability and binding affinity to hydrophobic pockets.

- Acetamide Tailoring : The o-tolyl group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., trifluoromethylphenyl) while maintaining target engagement.

- Sulfonyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.